Superior GPR10 Binding Affinity Compared to N-Terminally Palmitoylated PrRP31
palm11-PrRP31 demonstrates a higher binding affinity for its primary anorexigenic target, the GPR10 receptor, compared to the N-terminally palmitoylated analog palm-PrRP31 and the natural peptide PrRP31. The Ki value of palm11-PrRP31 for GPR10 is 3.44 ± 0.36 nM, representing a measurable improvement over both palm-PrRP31 (Ki = 4.04 ± 0.01 nM) and unmodified PrRP31 (Ki = 4.58 ± 0.66 nM) [1].
| Evidence Dimension | Binding affinity (Ki) for GPR10 receptor |
|---|---|
| Target Compound Data | Ki = 3.44 ± 0.36 nM |
| Comparator Or Baseline | palm-PrRP31: Ki = 4.04 ± 0.01 nM; Natural PrRP31: Ki = 4.58 ± 0.66 nM |
| Quantified Difference | palm11-PrRP31 vs. palm-PrRP31: 0.6 nM lower Ki (approx. 15% higher affinity). palm11-PrRP31 vs. natural PrRP31: 1.14 nM lower Ki. |
| Conditions | Competitive binding assay using [125I]-PrRP31 as radioligand on CHO-K1 cells expressing GPR10. |
Why This Matters
Higher affinity for the GPR10 receptor, central to appetite suppression, suggests greater potency and efficacy, allowing for potentially lower effective doses.
- [1] Karnošová A, Strnadová V, Železná B, Kuneš J, Maletínská L. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study. Int J Mol Sci. 2021;22(16):8904. View Source
